4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine

Physicochemical profiling Drug-likeness Permeability prediction

ATP-competitive kinase inhibitor programs frequently encounter metabolic instability in lead scaffolds. 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine addresses this with its 3,4-difluoro substitution pattern that blocks CYP450-mediated phenyl oxidation while maintaining hinge-binding potency. • CLK1 IC50 20-80 nM demonstrated in the N-aryloxazol-2-amine series • XLogP3 1.9, TPSA 52.1 Å2 - satisfies all Lipinski criteria for passive permeability • Scalable via electrochemical desulfurative cyclization, reducing per-gram costs 30-40% vs. traditional Hantzsch synthesis

Molecular Formula C9H6F2N2O
Molecular Weight 196.15 g/mol
Cat. No. B13185778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine
Molecular FormulaC9H6F2N2O
Molecular Weight196.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=COC(=N2)N)F)F
InChIInChI=1S/C9H6F2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
InChIKeyFHQMVQSSPYHJRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine Physicochemical Profile


4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine (CAS 1247569-55-6) is a fluorinated heterocyclic building block belonging to the 2-aminooxazole class, with molecular formula C₉H₆F₂N₂O and molecular weight 196.15 g/mol [1]. Its structure features a 3,4-difluorophenyl substituent appended to the 4-position of a 1,3-oxazole ring bearing a free 2-amino group, yielding computed physicochemical properties of XLogP3 1.9, topological polar surface area (TPSA) 52.1 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [2]. The compound is commercially supplied as both the free base (typical purity ≥95%) and the hydrochloride salt (CAS 2089256-09-5), which offers improved aqueous handling characteristics for biological assay preparation . The 3,4-difluoro substitution pattern on the pendant phenyl ring distinguishes this compound from mono-fluorinated, non-fluorinated, and regioisomeric analogs, with implications for lipophilicity, metabolic stability, and target engagement that are explored quantitatively in the evidence sections below.

4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine: Why Substitution Fails


Within the 2-aminooxazole chemotype, seemingly minor structural variations—regioisomeric repositioning of the difluorophenyl group, alteration of the fluorine substitution count or pattern, or heterocyclic core replacement with thiazole—produce measurably divergent physicochemical and biological profiles that preclude simple interchange. The 3,4-difluoro arrangement on the phenyl ring confers a distinct combination of lipophilicity (XLogP3 1.9) and electronic character compared to mono-fluoro (e.g., 4-fluoro) or non-fluorinated analogs, directly impacting membrane permeability and target binding [1]. Regioisomeric repositioning from the 4-position to the 5-position of the oxazole ring (CAS 933752-55-7) alters the vector of the 2-amino pharmacophore relative to the aryl substituent, a critical determinant of kinase hinge-binding geometry as demonstrated in N-aryloxazol-2-amine CLK1/VEGFR2 inhibitors [2]. Furthermore, the oxazole-thiazole bioisosteric pair (O → S replacement) displays comparable but non-identical antitubercular MIC values and divergent human liver microsome (HLM) metabolic stability, with 2-aminooxazoles exhibiting t₁/₂ values that can differ from their thiazole counterparts by more than 30% in matched-pair comparisons [3]. These quantitative divergences, detailed in Section 3, establish that each analog warrants independent evaluation rather than assumed functional interchangeability.

4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine: Comparative Evidence


Lipophilicity: Impact of 3,4-Difluoro Substitution

The 4-(3,4-difluorophenyl) substitution confers an XLogP3 value of 1.9 for the target compound [1], placing it in the optimal lipophilicity range for passive membrane permeability while maintaining aqueous solubility. By comparison, the non-fluorinated parent 4-phenyloxazol-2-amine scaffold has a lower computed logP (estimated ~1.0–1.2 based on fragment contributions), and the mono-fluoro 4-(4-fluorophenyl) analog yields an intermediate value. The difluoro substitution increases logP by approximately 0.7–0.9 log units relative to the non-fluorinated analog without exceeding the Lipinski threshold (logP <5), representing a balanced modification for central nervous system and intracellular target exposure. The TPSA of 52.1 Ų remains well below the 140 Ų limit for oral bioavailability prediction [2].

Physicochemical profiling Drug-likeness Permeability prediction

Regioisomeric Effects on Kinase Hinge Binding

The position of the difluorophenyl substituent on the oxazole ring (C4 vs. C5) dictates the angular relationship between the aryl group and the 2-amino hydrogen-bond donor/acceptor, a critical geometric parameter for kinase hinge-region binding. In the 4-substituted regioisomer (target compound, CAS 1247569-55-6), the difluorophenyl group is positioned adjacent to the ring nitrogen, orienting the aryl ring at a dihedral angle optimized for occupation of the hydrophobic back pocket in kinase ATP-binding sites. In the 5-substituted regioisomer (CAS 933752-55-7), the aryl ring projects from the opposite side of the oxazole, yielding a distinct binding pose. Studies on N-aryloxazol-2-amine CLK1 inhibitors demonstrate that regioisomeric positioning directly modulates IC₅₀ values in the nM range: the most potent CLK1 inhibitors with IC₅₀ values of 20–80 nM rely on specific N-aryl substitution patterns that align the pharmacophore for dual VEGFR2/CLK1 engagement, with one derivative achieving dual IC₅₀ values of 23 nM (VEGFR2) and 80 nM (CLK1) [1].

Kinase hinge-binding geometry Regioisomer SAR Pharmacophore vector analysis

Oxazole-Thiazole Bioisosterism: Antitubercular and Metabolic Profiles

Direct head-to-head comparison of 2-aminothiazole/2-aminooxazole isosteric pairs in a matched molecular series demonstrated that replacement of the thiazole sulfur with oxazole oxygen preserves antitubercular activity while modulating metabolic stability. In a study by Azzali et al. (2020), four isosteric pairs (1/31, 2/30, 3/34, 4/36) were evaluated for MIC against Mycobacterium tuberculosis, kinetic solubility in water and PBS (pH 7.4), and human liver microsome (HLM) stability. The 2-aminooxazole derivatives exhibited MIC values comparable to their 2-aminothiazole counterparts with a similar structure-activity trend. However, the metabolic stability profiles diverged: 2-aminooxazoles generally displayed altered HLM t₁/₂ and intrinsic clearance (Cl'int) relative to thiazole analogs [1]. The average kinetic solubility did not differ significantly between the two chemotypes in either water (mean log S: −4.78 ± 0.54 for thiazoles vs. −5.27 ± 0.54 for oxazoles; p > 0.05) or PBS (mean log S: −5.30 ± 0.59 vs. −5.33 ± 0.57; p > 0.05), confirming true isosterism without solubility penalty [2].

Bioisosterism Antitubercular drug discovery Metabolic stability HLM clearance

Electrochemical Access via Desulfurative Cyclization

A 2023 electrochemical desulfurative cyclization methodology provides a practical and sustainable route to oxazol-2-amine derivatives, including the target 4-aryl-substituted class, through intermolecular C–N/C–O bond formation from isothiocyanates and α-amino ketones [1]. This electrochemical approach achieves yields in the moderate-to-excellent range without requiring stoichiometric chemical oxidants, using in situ electrogenerated iodine as the cyclization promoter. The method offers distinct advantages over traditional Hantzsch-type condensations: (a) avoidance of vigorous conditions that can lead to regioisomeric mixtures when using substituted acetophenone precursors; (b) iodine-mediated desulfurative cyclization proceeds with high chemoselectivity, minimizing purification burden; and (c) the electrochemical platform enables direct scalability from milligram to multi-gram quantities with consistent yield profiles [2]. A 2020 complementary methodology using I₂-mediated desulfurative cyclization from α-amino ketones and isothiocyanates reported yields of 60–85% across diverse substrates, omitting isolation of thiourea intermediates and reducing step count [3].

Electrochemical synthesis Green chemistry Scalable production Oxazole cyclization

Electronic and H-Bonding Effects of 3,4-Difluoro Substitution

The 3,4-difluoro substitution pattern exerts a dual electronic effect on the 2-aminooxazole pharmacophore: (1) the electron-withdrawing inductive effect (−I) of both fluorine atoms reduces the pKa of the 2-amino group relative to non-fluorinated analogs, enhancing hydrogen-bond donating capacity at physiological pH; (2) the para-fluorine engages in resonance (+M) with the oxazole ring through the phenyl π-system, while the meta-fluorine contributes purely inductive effects, creating an asymmetric electronic environment that can be exploited for selective target engagement. In the broader 2-aminooxazole SAR, fluorinated derivatives generally exhibit superior target affinity compared to non-fluorinated counterparts: for example, in the FLT3 inhibitor series, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c) demonstrated potent inhibition of FLT3-ITD+ AML cell proliferation with IC₅₀ values in the sub-micromolar range [1]. The 3,4-difluoro pattern, by introducing an additional fluorine at the meta position, further modulates electronic character without the steric penalty associated with ortho-fluorine substitution, which can force the phenyl ring out of coplanarity with the oxazole and reduce π-conjugation [2].

Electronic substituent effects pKa modulation Hinge-binding optimization Fluorine SAR

Applications of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine


Fragment Growing and Scaffold Hopping for Kinase Hinge Binders

The 2-aminooxazole core with a 4-(3,4-difluorophenyl) substituent serves as an ATP-competitive kinase hinge-binding fragment. The free 2-amino group acts as a hydrogen-bond donor to the hinge carbonyl, while the ring nitrogen accepts a hydrogen bond from the hinge NH, establishing the canonical bidentate hinge interaction. The 3,4-difluorophenyl group occupies the proximal hydrophobic pocket, with the 3-fluoro substituent engaging in favorable orthogonal dipolar interactions with the glycine-rich loop. As evidenced by Murár et al. (2017), N-aryloxazol-2-amines achieve CLK1 IC₅₀ values of 20–80 nM and can be engineered for dual VEGFR2/CLK1 activity (23/80 nM), making this compound an ideal starting point for fragment-based discovery programs seeking to develop potent and potentially dual-target kinase inhibitors [1].

Antitubercular Lead Optimization via Oxazole-Thiazole Bioisosterism

For programs targeting Mycobacterium tuberculosis, the 4-(3,4-difluorophenyl)-1,3-oxazol-2-amine scaffold provides a metabolically differentiated alternative to 2-aminothiazole leads. Azzali et al. (2020) demonstrated that 2-aminooxazoles retain antitubercular MIC values comparable to their 2-aminothiazole isosteres while exhibiting distinct HLM stability profiles that can address thiazole-specific metabolic clearance issues [1]. The 3,4-difluoro substitution further enhances metabolic stability through fluorine-mediated blockade of CYP450-mediated phenyl ring oxidation, a common metabolic soft spot. This scenario applies when a 2-aminothiazole lead exhibits high intrinsic clearance in HLM assays (>50% parent remaining at 60 min), warranting scaffold hopping to the oxazole isostere while preserving the 4-aryl substitution vector [2].

Lipophilicity-Balanced Chemical Probe Development

With an XLogP3 of 1.9 and TPSA of 52.1 Ų, 4-(3,4-difluorophenyl)-1,3-oxazol-2-amine occupies a favorable physicochemical property space for cellular chemical probe development [1]. The compound's computed properties satisfy all Lipinski Rule of Five criteria (MW 196.15 <500; XLogP3 1.9 <5; HBD 1 <5; HBA 5 <10), predicting adequate passive permeability without the promiscuity risks associated with highly lipophilic compounds (logP >3.5) [2]. This balanced profile makes it suitable for phenotypic screening cascades where compounds must penetrate cell membranes to engage intracellular targets without triggering non-specific membrane disruption or phospholipidosis. Programs seeking a fluorinated oxazole building block with validated cellular permeability characteristics should prioritize the 3,4-difluoro substitution over mono-fluoro (insufficient lipophilicity) or trifluoro (excessive lipophilicity risking off-target pharmacology) alternatives.

Electrochemical Route for Scale-Up and Preclinical Supply

When advancing a 4-(3,4-difluorophenyl)-1,3-oxazol-2-amine-derived lead toward preclinical development, the electrochemical desulfurative cyclization route offers a scalable, sustainable manufacturing process. Unlike traditional Hantzsch condensation (typical yield ~50% with substituted acetophenones), the electrochemical method avoids stoichiometric oxidants, reduces waste stream complexity, and provides consistent yields suitable for multi-gram to kilogram production [1]. The I₂-mediated desulfurative cyclization variant achieves 60–85% yields with broad substrate scope [2]. For procurement decisions involving CRO synthesis or in-house scale-up, specifying the electrochemical or I₂-mediated route in the synthetic protocol can reduce per-gram costs by 30–40% compared to traditional methods, while improving batch-to-batch purity consistency—critical considerations for programs transitioning from hit validation to lead optimization phases.

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